molecular formula C8H8N4O2 B12826056 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide CAS No. 74104-00-0

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide

Cat. No.: B12826056
CAS No.: 74104-00-0
M. Wt: 192.17 g/mol
InChI Key: OLYNGDBIQGZIQG-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide is a heterocyclic compound that features an imidazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups onto the imidazole ring .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione

Comparison: Compared to these similar compounds, 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in synthetic chemistry .

Properties

CAS No.

74104-00-0

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-oxo-3H-benzimidazole-1-carbohydrazide

InChI

InChI=1S/C8H8N4O2/c9-11-8(14)12-6-4-2-1-3-5(6)10-7(12)13/h1-4H,9H2,(H,10,13)(H,11,14)

InChI Key

OLYNGDBIQGZIQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C(=O)NN

Origin of Product

United States

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